2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid
Description
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (CAS: 955400-50-7) is a thiazole-based heterocyclic compound characterized by a dimethylamino-substituted phenyl group at the 2-position and a carboxylic acid moiety at the 4-position of the thiazole ring. Its synthesis often involves the Pfitzinger reaction, which enables the preparation of quinoline-4-carboxylic acid derivatives via condensation of ketones with isatins in alkaline conditions . This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive thiazoles, which are known for anticancer , imaging , and kinase inhibition applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXUFSBJQHZIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640661 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955400-50-7 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis Route
One of the most common methods to prepare substituted thiazoles is the Hantzsch condensation, which involves the reaction of α-haloketones with thioureas or thioamides.
- Procedure : The 2-(4-(dimethylamino)phenyl)thiazole core can be synthesized by condensing a 4-(dimethylamino)phenyl-substituted α-bromoketone with thiourea or a related thioamide under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
- Reaction Conditions : Typically, the reaction is carried out at temperatures ranging from 60°C to reflux for several hours (e.g., 6-24 h).
- Advantages : This method allows for the direct formation of the thiazole ring with the desired substitution pattern in a single step.
- References : Similar synthetic approaches have been reported for related 2-arylthiazoles, including 2-(4-(adamantyl)phenyl)thiazoles, where the Hantzsch condensation was a key step.
Esterification and Hydrolysis Steps
To obtain the carboxylic acid at the 4-position, the intermediate methyl ester of thiazole-4-carboxylate is often prepared first, followed by hydrolysis.
- Esterification : Thiazolidine-4-carboxylic acid derivatives are esterified by treatment with methanol and dry hydrogen chloride gas at room temperature for 12 hours, yielding methyl thiazolidine-4-carboxylate hydrochloride salts. Subsequent dehydrochlorination affords the methyl ester.
- Oxidation : The methyl thiazolidine-4-carboxylate is oxidized to methyl thiazole-4-carboxylate using manganese dioxide (MnO2) in acetonitrile at 60-80°C for 24-72 hours.
- Hydrolysis : The methyl ester is hydrolyzed by refluxing with 10% sodium hydroxide aqueous solution for 1 hour, followed by acidification to pH 3 with hydrochloric acid to precipitate the free acid.
- Yields : Hydrolysis yields are typically high, around 90% for similar thiazole carboxylic acids.
Coupling and Functionalization
- The 2-position substitution with the 4-(dimethylamino)phenyl group can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a 2-bromothiazole intermediate and a 4-(dimethylamino)phenylboronic acid or ester.
- Alternatively, the 2-substituted thiazole can be formed directly by condensation of appropriately substituted α-bromoketones with thiourea derivatives bearing the desired aryl substituent.
Phase Transfer Catalysis and Other Catalytic Methods
- Some methods employ phase transfer catalysts to facilitate the formation of 2-alkylcysteine derivatives, which are precursors to thiazole carboxylic acids. For example, triethylamine in ethanol under reflux (50-150°C) can be used to form 2-alkylcysteine derivatives from cysteine derivatives, which can then be cyclized to thiazole carboxylic acids.
- These methods are advantageous due to the use of inexpensive starting materials and relatively mild conditions.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| Thiazole ring formation | α-Bromoketone + thiourea, reflux in EtOH or MeCN | Hantzsch condensation to form thiazole core | Moderate to high yield |
| Esterification | Methanol + dry HCl gas, room temp, 12 h | Formation of methyl thiazolidine-4-carboxylate hydrochloride salt | High purity intermediate |
| Oxidation | MnO2 in acetonitrile, 60-80°C, 24-72 h | Conversion to methyl thiazole-4-carboxylate | Efficient oxidation |
| Hydrolysis | 10% NaOH aqueous reflux 1 h, acidify to pH 3 | Hydrolysis of methyl ester to free acid | ~90% yield |
| Coupling (if needed) | Pd-catalyzed Suzuki coupling | Introduction of 4-(dimethylamino)phenyl group at 2-position | High selectivity, moderate yield |
- The oxidation step using MnO2 is critical and requires careful control of temperature and reaction time to avoid over-oxidation or decomposition.
- The hydrolysis step is straightforward and typically quantitative, but acidification must be controlled to ensure complete precipitation of the acid.
- The choice of synthetic route for the 2-substituted thiazole depends on the availability of starting materials and desired scale. Direct Hantzsch condensation is simpler but may have limitations in substrate scope, while palladium-catalyzed coupling offers versatility but requires more expensive catalysts.
- Phase transfer catalysis methods provide an alternative for preparing 2-alkylcysteine intermediates, which can be cyclized to thiazole carboxylic acids, offering a cost-effective route.
The preparation of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid involves a combination of classical heterocyclic synthesis (Hantzsch condensation), esterification, oxidation, and hydrolysis steps. The process can be optimized by selecting appropriate reaction conditions and catalysts, with options for palladium-catalyzed coupling to introduce the aryl substituent. The methods are well-documented in the literature and patents, providing reliable and efficient routes to this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria and resistant strains.
Case Study: Antibacterial Activity Against Mycobacterium tuberculosis
Research has shown that derivatives of 2-aminothiazoles exhibit potent antibacterial activity against Mycobacterium tuberculosis. A study synthesized various analogs to evaluate their efficacy, revealing sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen. The structural modifications at the C-2 and C-4 positions of the thiazole core were crucial for enhancing activity. Specifically, compounds with lipophilic substitutions at the C-2 position maintained high selectivity for mycobacterial species over other bacteria .
| Compound Structure | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid | <0.5 | 26 |
| Phenyl urea analog | 0.15 | 30 |
Neurological Applications
The compound has also been investigated for its potential as a therapeutic agent in neurological disorders.
Case Study: Cholinergic Transmission Modulation
Research indicates that thiazole derivatives, including those related to this compound, can act as agonists of central muscarinic receptors. These compounds stimulate cholinergic transmission within the central nervous system, suggesting potential applications in treating conditions like Alzheimer's disease or other cognitive impairments .
Antioxidant Properties
Recent studies have focused on the antioxidant capabilities of thiazole derivatives.
Case Study: Tyrosinase Inhibition
In silico studies have indicated that thiazolidine derivatives, which include modifications of the thiazole structure, possess significant antioxidant properties. The inhibition of tyrosinase, an enzyme involved in melanin production and oxidative stress responses, was evaluated using molecular docking techniques. The results showed that certain derivatives could effectively inhibit tyrosinase activity, highlighting their potential in cosmetic and therapeutic applications .
| Compound | Tyrosinase Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 85 | 15 |
| Control (standard inhibitor) | 90 | 10 |
Synthesis and Derivative Development
The synthesis of this compound has been optimized for efficiency and yield.
Synthesis Methodology
The compound can be synthesized using a variety of methods including:
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their properties are summarized below:
Key Observations :
- Electron-Donating Groups: The dimethylamino group in the target compound improves solubility and may enhance receptor binding via hydrogen bonding, compared to methoxy or methyl groups .
- Electron-Withdrawing Groups : Chloro substituents (e.g., 2,4-dichlorophenyl) increase metabolic stability but may reduce aqueous solubility .
- Functional Group Variations : Ester derivatives (e.g., ethyl 2-phenylthiazole-4-carboxylate) serve as prodrugs, while carboxylic acids directly engage in ionic interactions .
Biological Activity
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
- Structural Features : The compound features a thiazole ring, a carboxylic acid group, and a dimethylamino-substituted phenyl group, which contribute to its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Significant efficacy against various bacterial and fungal strains.
- Anticancer Properties : Potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses notable antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 μg/mL |
| Bacillus licheniformis | 25 μg/mL |
| Mycobacterium tuberculosis | 12.5 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has shown promising results in various cancer cell lines. In vitro studies reveal:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis |
| A549 (Lung) | 10.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12.0 | DNA intercalation leading to cell death |
The anticancer mechanism appears to involve apoptosis induction and cell cycle modulation, suggesting that this compound could be developed as a chemotherapeutic agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptors related to inflammation and cancer progression.
- DNA Interaction : Evidence suggests that it can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of thiazole compounds showed that those with similar structural features exhibited enhanced antimicrobial activity, supporting the potential of this compound as an effective antimicrobial agent .
- Cancer Research : In a comparative study with known anticancer agents, this compound demonstrated superior selectivity towards cancer cells over normal cells, indicating its potential for targeted therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors, such as substituted phenylhydrazines and β-ketoesters, under reflux conditions in ethanol or DMF. For example, analogous thiazole derivatives are synthesized by refluxing 4-amino-triazoles with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization involves adjusting molar ratios (e.g., 2–3 equivalents of carboxylic acid or amine), solvent polarity, and reaction time to improve yield (typically 60–85% for similar thiazoles).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?
- Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT-135) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential. For example, IR peaks near 1680–1700 cm⁻¹ confirm the carboxylic acid group, while ¹H NMR signals at δ 2.8–3.2 ppm indicate dimethylamino protons. Contradictions between experimental and theoretical spectra (e.g., unexpected splitting) can be addressed via X-ray crystallography or Density Functional Theory (DFT) calculations to validate tautomeric forms or hydrogen bonding .
Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?
- Methodology : Dimethyl sulfoxide (DMSO) is commonly used due to its high polarity and compatibility with cellular assays. For aqueous solubility, buffer systems (e.g., PBS at pH 7.4) with co-solvents like ethanol (≤5% v/v) are recommended. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound against kinase targets?
- Methodology : Perform molecular docking using software like AutoDock Vina or Schrödinger Maestro. For example, thiazole derivatives have shown affinity for GSK-3β and CDK1 kinases. Dock the compound into ATP-binding pockets (PDB: 1Q41 for GSK-3β) using flexible ligand protocols. Validate predictions with in vitro kinase inhibition assays (IC₅₀ values <10 µM indicate high potency) .
Q. What strategies mitigate false positives in cytotoxicity assays for this compound?
- Methodology : Include controls for nonspecific binding (e.g., 1% Triton X-100 for membrane disruption) and redox interference (e.g., catalase to neutralize ROS). Use orthogonal assays (e.g., ATP-based viability and apoptosis markers like Annexin V) to confirm activity. Statistical validation via ANOVA with Tukey’s post hoc test (p ≤ 0.05) is critical .
Q. How can in silico ADME profiling guide the optimization of this compound’s pharmacokinetics?
- Methodology : Use tools like SwissADME or ADMETlab to predict absorption (e.g., Caco-2 permeability >5 × 10⁻⁶ cm/s), metabolic stability (CYP450 isoforms), and blood-brain barrier penetration (logBB >0.3). Prioritize derivatives with lower topological polar surface area (TPSA <90 Ų) for improved oral bioavailability .
Q. What experimental and computational approaches resolve discrepancies in reaction mechanisms for thiazole ring formation?
- Methodology : Combine kinetic studies (e.g., varying temperature/pH) with DFT-based transition state analysis. For example, thiazole cyclization may proceed via a zwitterionic intermediate stabilized by electron-donating groups (e.g., dimethylamino). Isotope labeling (¹³C or ¹⁵N) can track bond formation pathways .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting bioactivity data across cell lines or assay platforms?
- Methodology : Normalize data using Z-score or percent inhibition relative to positive/negative controls. Cross-validate results in ≥3 biological replicates and use standardized cell lines (e.g., HEK293 for general toxicity, MCF-7 for cancer-specific effects). Meta-analysis of public datasets (e.g., ChEMBL) identifies outliers .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in enzyme inhibition studies?
- Methodology : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism or R. Report IC₅₀ values with 95% confidence intervals. For non-linear responses, compare Akaike Information Criterion (AIC) values to select the best-fit model .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
